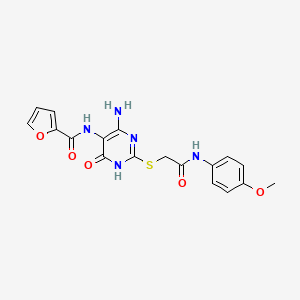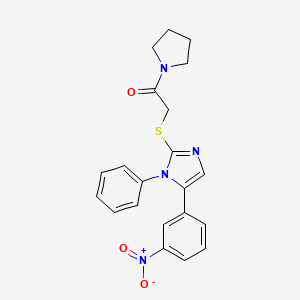
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Generation of Diverse Compounds
A study by Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene for generating a structurally diverse library of compounds. This process involved reactions with various amines and alkylation, leading to the production of compounds including ketones, pyrroles, and indoles (Roman, 2013).
Synthesis and Characterization
Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used quantum chemical calculations for its characterization. This process is significant for understanding the properties and potential applications of such compounds (Singh, Rawat, & Sahu, 2014).
Fluorescent Probes
Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the detection of carbon dioxide. These probes demonstrate potential applications in biological and medical fields due to their selective and real-time detection capabilities (Wang et al., 2015).
Antipsychotic Agents
Wise et al. (1987) synthesized a series of compounds with potential antipsychotic effects. These compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed promising results in animal behavioral tests and could offer new avenues in antipsychotic drug development (Wise et al., 1987).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives and their antioxidant, antitumor, and antimicrobial activities. This highlights the potential of such compounds in the development of new therapeutic agents (El‐Borai et al., 2013).
Large Stokes Shift Fluorescent Dyes
Rihn et al. (2012) synthesized derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which exhibited large Stokes shifts and bright fluorescence. These compounds have potential applications in imaging and sensing technologies (Rihn et al., 2012).
Synthesis of Heterocyclic Systems
Vydzhak and Panchishyn (2010) developed a synthesis route for a range of heterocyclic compounds, demonstrating the versatility and potential of such chemical processes in pharmaceutical and material sciences (Vydzhak & Panchishyn, 2010).
Spectroscopic Analysis and Molecular Interactions
Singh et al. (2013) conducted a comprehensive spectroscopic analysis of a synthesized compound, providing insights into molecular interactions and electronic properties. This type of analysis is crucial for understanding the behavior of chemical compounds in various applications (Singh et al., 2013).
Crystal Structure and DFT Study
Zhou et al. (2017) determined the crystal structure of a specific compound and used Density Functional Theory (DFT) for further analysis. Such studies are essential for the design of materials and drugs with specific properties (Zhou et al., 2017).
Biomedical Applications
Galunov et al. (2003) investigated the spectral properties of certain compounds and their potential as fluorescent markers in biomedical applications. The development of such markers is crucial for medical diagnostics and research (Galunov et al., 2003).
Eigenschaften
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-16-19(15-27-30(16)17-9-5-4-6-10-17)23(31)21-22(18-11-7-8-12-20(18)26)29(14-13-28(2)3)25(33)24(21)32/h4-12,15,22,31H,13-14H2,1-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIFNVYCRFERIK-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)
![3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one](/img/structure/B2992918.png)
![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)
![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)
![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)
![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)


![N-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2992931.png)
![(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2992933.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)
